Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15892566
InChI: InChI=1S/C12H12BrNO3/c1-3-17-12(15)11-10(13)8-6-7(16-2)4-5-9(8)14-11/h4-6,14H,3H2,1-2H3
SMILES:
Molecular Formula: C12H12BrNO3
Molecular Weight: 298.13 g/mol

Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate

CAS No.:

Cat. No.: VC15892566

Molecular Formula: C12H12BrNO3

Molecular Weight: 298.13 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate -

Specification

Molecular Formula C12H12BrNO3
Molecular Weight 298.13 g/mol
IUPAC Name ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate
Standard InChI InChI=1S/C12H12BrNO3/c1-3-17-12(15)11-10(13)8-6-7(16-2)4-5-9(8)14-11/h4-6,14H,3H2,1-2H3
Standard InChI Key PAEWSWGZVGNPIV-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)Br

Introduction

Structural and Chemical Overview

Molecular Architecture

Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate belongs to the indole family, a class of bicyclic compounds comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The substitution pattern of this derivative is critical to its function:

  • Bromine at C-3: Enhances electrophilic reactivity, facilitating cross-coupling reactions.

  • Methoxy group at C-5: Modulates electronic effects, increasing solubility and influencing binding interactions .

  • Ethyl ester at C-2: Provides a handle for further functionalization via hydrolysis or transesterification .

The molecular formula is C₁₂H₁₂BrNO₃, with a molar mass of 298.13 g/mol .

Physicochemical Properties

Key physical properties, as reported in experimental studies, include:

PropertyValueSource
Melting Point155–157 °C (ethyl acetate/hexane)
Predicted Boiling Point423.0 ± 40.0 °C
Density1.517 ± 0.06 g/cm³
pKa13.05 ± 0.30

The compound’s relatively high melting point and density suggest strong intermolecular forces, likely due to halogen bonding and π-π stacking .

Synthesis and Modification

Synthetic Pathways

The synthesis of ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate typically involves a multi-step protocol:

  • Bromination: Treatment of the parent indole derivative with N-bromosuccinimide (NBS) in dimethylformamide (DMF) achieves regioselective bromination at the 3-position .

  • Esterification: Reaction with ethyl bromoacetate under basic conditions (e.g., NaHCO₃) introduces the ethyl ester group .

  • Purification: Flash chromatography using ethyl acetate/hexane mixtures yields the pure product .

This method achieves yields exceeding 80%, with scalability demonstrated in gram-scale syntheses .

Functionalization Strategies

The compound’s reactivity enables diverse modifications:

  • N-1 Alkylation: Treatment with alkyl iodides or benzyl bromide in the presence of NaH substitutes the indole nitrogen, altering steric and electronic profiles .

  • Buchwald-Hartwig Coupling: Palladium-catalyzed coupling with aryl amines introduces substituents at the 3-position, critical for biological activity .

Applications in Medicinal Chemistry

Anticancer Agents

Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate is a key intermediate in synthesizing 2-alkoxycarbonyl-3-anilinoindoles, a class of potent tubulin polymerization inhibitors. Notable derivatives include:

DerivativeStructural ModificationIC₅₀ (μM) vs. HT-29 Cells
3aaN-1-Benzyl, C-6 methoxy0.17
3yN-1-Methyl, C-5 methoxy0.17
Combretastatin A-4 (CA-4)Reference compound1.2

These derivatives exhibit 3–18-fold greater potency than CA-4, with mechanisms involving disruption of microtubule dynamics .

Structure-Activity Relationships (SAR)

  • N-1 Substitution: Methyl or benzyl groups enhance activity by 2–5-fold compared to hydrogen .

  • C-2 Ester Chain: Ethyl esters outperform methyl or tert-butyl analogues, balancing steric bulk and solubility .

  • C-5 Methoxy: Critical for binding; replacement with chlorine reduces activity by 3–5-fold .

Biological Activity and Mechanisms

Tubulin Polymerization Inhibition

Derivatives of ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate bind to the colchicine site of β-tubulin, preventing microtubule assembly. This action arrests cell cycle progression at the G2/M phase, inducing apoptosis in cancer cells .

Antiproliferative Effects

In vitro studies against human cancer cell lines reveal broad-spectrum activity:

Cell LineIC₅₀ Range (μM)Most Potent Derivative
HeLa0.055–0.933h
HT-290.17–1.23aa, 3y
MCF-70.36–0.773p

Notably, derivative 3aa (IC₅₀ = 0.17 μM) demonstrates efficacy comparable to paclitaxel in preclinical models .

Comparative Analysis with Structural Analogues

Bromine Position Isomers

CompoundBromine PositionActivity vs. HT-29 Cells
Ethyl 3-bromo-5-methoxy-1H-indoleC-30.17 μM
Ethyl 5-bromo-1H-indoleC-51.8 μM

The C-3 bromine configuration maximizes steric complementarity with tubulin’s hydrophobic pocket .

Methoxy Group Variations

Replacing the C-5 methoxy with electron-withdrawing groups (e.g., trifluoromethoxy) decreases potency by 2–3-fold, underscoring the importance of hydrogen bonding interactions .

Future Directions and Challenges

Pharmacokinetic Optimization

Current derivatives exhibit limited oral bioavailability due to high logP values (~3.5). Strategies to improve solubility include:

  • Introducing polar substituents (e.g., hydroxyl groups).

  • Prodrug approaches using phosphate esters.

Target Validation

Ongoing studies aim to elucidate off-target effects, particularly interactions with kinase signaling pathways.

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